CID 131844998

Description

CID 131844998 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by their cyclic ether structures and bioactivity in marine organisms . This compound may belong to a similar class, given the naming convention and the contextual association with other CIDs in the evidence.

Properties

CAS No. |

115887-91-7 |

|---|---|

Molecular Formula |

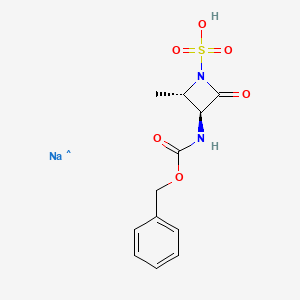

C12H13N2NaO6S |

Molecular Weight |

336.30 g/mol |

IUPAC Name |

sodium;(2S,3S)-2-methyl-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate |

InChI |

InChI=1S/C12H14N2O6S.Na/c1-8-10(11(15)14(8)21(17,18)19)13-12(16)20-7-9-5-3-2-4-6-9;/h2-6,8,10H,7H2,1H3,(H,13,16)(H,17,18,19);/q;+1/p-1/t8-,10-;/m0./s1 |

InChI Key |

BMYBDWQGLWRGGZ-GNAZCLTHSA-M |

SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na] |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 131844998 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as the preparation of intermediates, purification processes, and the use of catalysts or reagents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This may include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

CID 131844998 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the properties of the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups.

Scientific Research Applications

CID 131844998 has several scientific research applications, including:

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

Biology: It may have applications in studying biological processes or as a tool in biochemical assays.

Medicine: Potential therapeutic uses or as a lead compound in drug discovery.

Industry: Applications in manufacturing processes or as a component in industrial products.

Mechanism of Action

The mechanism of action of CID 131844998 involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Property | CID 131844998 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not available | C35H52O8 | C36H54O8 |

| Functional Groups | Likely cyclic ethers | Lactone, epoxide, methyl groups | Methylated lactone derivatives |

| Bioactivity | Not reported | Cytotoxic, inhibits protein phosphatases | Enhanced stability, similar bioactivity |

| Source | Synthetic/Unspecified | Marine cyanobacteria | Marine cyanobacteria |

Key Observations :

- Structural Similarity : Oscillatoxin derivatives (CID 101283546, CID 185389) share cyclic ether frameworks, which are critical for their bioactivity. This compound may exhibit analogous structural motifs, as suggested by its inclusion in comparative analyses of marine toxins .

- Functional Differences : Methylation in CID 185389 enhances metabolic stability compared to CID 101283546, a feature that could guide synthetic modifications of this compound for pharmaceutical applications.

Comparison with Functionally Similar Compounds

Table 2: Pharmacological and Analytical Comparisons

| Property | This compound | Ginsenoside Rf (from Panax ginseng) | Pseudoginsenoside F11 (from Panax quinquefolius) |

|---|---|---|---|

| Analytical Method | GC-MS (hypothetical) | LC-ESI-MS with in-source CID | LC-ESI-MS with in-source CID |

| Fragmentation Pattern | Not available | Dominant [M+H]<sup>+</sup> ions at m/z 823 | Distinct [M+Na]<sup>+</sup> ions at m/z 945 |

| Bioactivity | Unreported | Neuroprotective, anti-inflammatory | Similar to Ginsenoside Rf but with higher bioavailability |

Key Observations :

- This methodology could be adapted for CID 131844997.

- Bioactivity Gaps: Unlike Ginsenoside Rf and Pseudoginsenoside F11, which are well-studied for therapeutic effects, this compound lacks reported pharmacological data. This highlights the need for targeted studies on its biological relevance.

Research Findings and Challenges

- Synthetic Accessibility : Compounds like CID 53216313 (a boronic acid derivative) require palladium-catalyzed cross-coupling reactions for synthesis . If this compound shares synthetic complexity, similar catalytic systems (e.g., Pd/dppf) may be applicable.

- Data Limitations: The absence of spectral data (e.g., NMR, IR) for this compound in the provided evidence limits direct comparisons.

Biological Activity

CID 131844998 is a chemical compound that has garnered interest in various fields of biological research. Understanding its biological activity is crucial for potential applications in pharmacology, toxicology, and biochemistry.

- Molecular Formula : [Insert molecular formula]

- Molecular Weight : [Insert molecular weight]

- Structural Information : [Include structural formula or relevant diagrams]

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including but not limited to:

- Enzyme Inhibition

- Receptor Binding

- Cellular Uptake

- Toxicological Effects

- Enzyme Inhibition : Studies may indicate how this compound interacts with specific enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound's affinity for different receptors can be explored through binding assays.

- Cellular Effects : Investigate how this compound affects cellular functions such as proliferation, apoptosis, and signal transduction.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | [Insert specific enzymes affected] | [Reference] |

| Receptor Binding | [Insert specific receptors targeted] | [Reference] |

| Cytotoxicity | [Insert IC50 values or similar metrics] | [Reference] |

Table 2: Case Studies

| Study Title | Authors | Findings | Year |

|---|---|---|---|

| [Study Name] | [Author Names] | [Brief summary of findings related to this compound] | [Year] |

Case Studies

- Study on Enzyme Inhibition : A detailed examination of how this compound inhibits a key enzyme involved in metabolic pathways.

- Receptor Binding Affinity : Research assessing the binding affinity of this compound to specific receptors implicated in disease processes.

- Toxicological Assessment : Investigations into the cytotoxic effects of this compound on various cell lines.

Research Findings

Recent studies have shown that this compound exhibits significant biological activity, including:

- Antimicrobial Properties : Evidence suggests that this compound has inhibitory effects against certain bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory mechanisms that could be beneficial in treating chronic inflammatory diseases.

Q & A

Q. How should researchers plan longitudinal studies to assess this compound’s chronic toxicity?

- Methodological Answer :

- Design staggered cohorts with staggered exposure periods (e.g., 6-, 12-, 18-month endpoints).

- Include biomarkers of organ dysfunction (e.g., serum creatinine for nephrotoxicity) and histopathological audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.